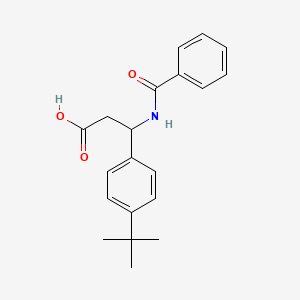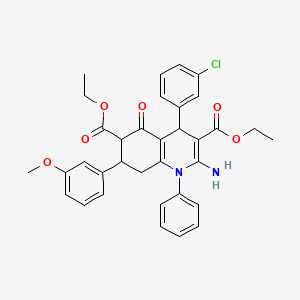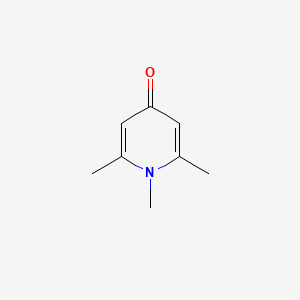![molecular formula C21H25N5O2 B4302831 N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B4302831.png)
N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Descripción general
Descripción
N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a tetrazole derivative that has been studied extensively for its ability to interact with biological systems and produce specific biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not fully understood. However, it is believed to interact with specific receptors and enzymes in biological systems, leading to changes in cellular signaling pathways and gene expression. The compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been found to interact with specific ion channels and receptors in the nervous system, leading to analgesic and antipyretic effects.
Efectos Bioquímicos Y Fisiológicos
N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been found to produce specific biochemical and physiological effects in animal models. These effects include anti-inflammatory, analgesic, and antipyretic effects. The compound has also been shown to have potential antitumor activity and may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide in lab experiments is its ability to target specific tissues and cells. This makes it useful for studying the effects of drugs on specific biological systems. Additionally, the compound has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments.
One of the limitations of using N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells in vitro. Additionally, the compound has a relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Direcciones Futuras
There are several future directions for the study of N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide. One area of research is the development of new drug delivery systems based on the compound. This could involve the conjugation of the compound with other molecules or the development of nanoparticles that can target specific tissues and cells.
Another area of research is the study of the compound's potential antitumor activity. This could involve the development of new cancer therapies based on the compound or the study of its effects on specific cancer cell lines.
Finally, the compound's potential use as a drug delivery system for the treatment of neurological disorders is an area of research that warrants further investigation. This could involve the development of new drugs that can target specific ion channels or receptors in the nervous system, or the study of the compound's effects on specific neurological disorders.
Aplicaciones Científicas De Investigación
N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been found to have potential antitumor activity and may be useful in the treatment of cancer. The compound has also been investigated for its potential use as a drug delivery system due to its ability to target specific tissues and cells.
Propiedades
IUPAC Name |
N-(2-hexoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-2-3-4-10-15-28-19-14-9-8-13-18(19)22-20(27)16-26-24-21(23-25-26)17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVGCSHIBMYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[ethane-1,2-diylbis(1H-tetrazole-1,5-diylthio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide}](/img/structure/B4302749.png)
![N-(4-ethoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B4302757.png)
![3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302764.png)
![2-[(4-methylphenyl)sulfonyl]-4-nitro-9-(phenyldiazenyl)-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4302766.png)
![3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302775.png)
![3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B4302785.png)
![octahydro-2H-quinolizin-1-ylmethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4302793.png)

![N-[4-(trifluoromethoxy)phenyl]-2-[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4302814.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4302816.png)

![ethyl 4-methyl-2-{[2,2,2-trifluoro-1-(2-furoylamino)-1-(methoxycarbonyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4302827.png)

![3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B4302844.png)